molecular formula C14H15N5 B14015245 N-(2,3-dihydro-1H-benzimidazol-2-yl)-2,3-dihydro-1H-benzimidazol-2-amine CAS No. 86834-46-0

N-(2,3-dihydro-1H-benzimidazol-2-yl)-2,3-dihydro-1H-benzimidazol-2-amine

Cat. No.: B14015245
CAS No.: 86834-46-0
M. Wt: 253.30 g/mol
InChI Key: DFMVOTANHOGMNP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline
  • 2-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-phenol
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine is unique due to its specific structural features and the resulting chemical and biological properties

Properties

CAS No.

86834-46-0

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(2,3-dihydro-1H-benzimidazol-2-yl)-2,3-dihydro-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H15N5/c1-2-6-10-9(5-1)15-13(16-10)19-14-17-11-7-3-4-8-12(11)18-14/h1-8,13-19H

InChI Key

DFMVOTANHOGMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(N2)NC3NC4=CC=CC=C4N3

Origin of Product

United States

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